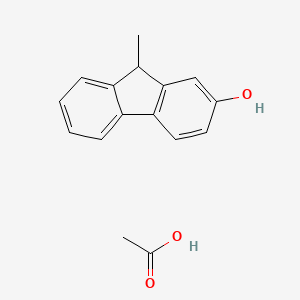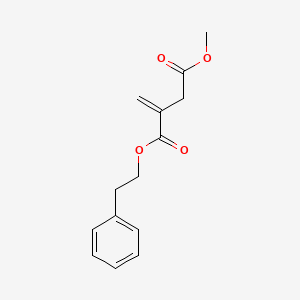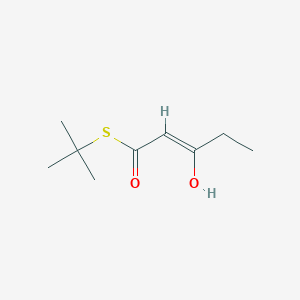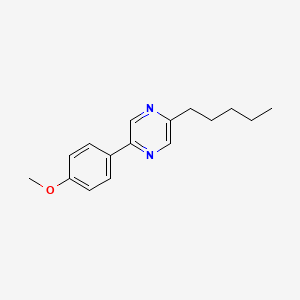
2-(4-Methoxyphenyl)-5-pentylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-pentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentylpyrazine typically involves the condensation of 4-methoxyphenylhydrazine with pentylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-pentylpyrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Halogenated pyrazine derivatives
Scientific Research Applications
2-(4-Methoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . In cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-5-pentylpyrazine stands out due to its unique pentyl side chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications requiring membrane permeability, such as drug delivery .
Properties
CAS No. |
113952-88-8 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C16H20N2O/c1-3-4-5-6-14-11-18-16(12-17-14)13-7-9-15(19-2)10-8-13/h7-12H,3-6H2,1-2H3 |
InChI Key |
RJZPPXRSVCGDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


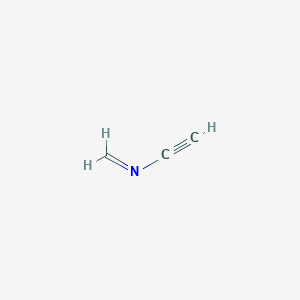
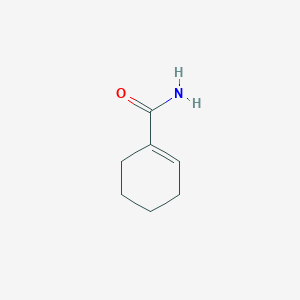

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
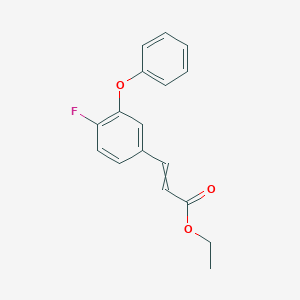
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
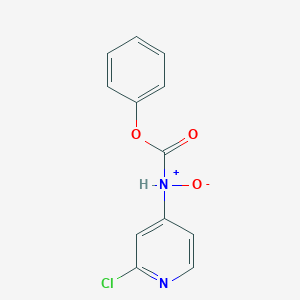
![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
